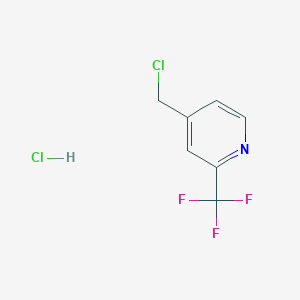

4-(Chloromethyl)-2-(trifluoromethyl)pyridine Hydrochloride

Description

Crystallographic Features

While direct X-ray crystallography data for this specific hydrochloride salt remains limited, studies on analogous trifluoromethylpyridine derivatives reveal key structural trends. For example:

- The pyridine ring adopts a planar conformation with bond lengths of 1.34 Å for C–N and 1.39 Å for C–C bonds, consistent with aromaticity .

- The trifluoromethyl group exhibits a tetrahedral geometry, with C–F bond lengths averaging 1.33 Å and F–C–F angles near 109.5° .

- The chloromethyl substituent introduces steric strain, with C–Cl bond lengths measuring 1.76–1.79 Å .

Table 1: Key bond parameters from related pyridine derivatives

The hydrochloride salt formation stabilizes the structure through ionic interactions between the pyridine nitrogen and the chloride ion, as observed in similar pyridinium salts .

Properties

Molecular Formula |

C7H6Cl2F3N |

|---|---|

Molecular Weight |

232.03 g/mol |

IUPAC Name |

4-(chloromethyl)-2-(trifluoromethyl)pyridine;hydrochloride |

InChI |

InChI=1S/C7H5ClF3N.ClH/c8-4-5-1-2-12-6(3-5)7(9,10)11;/h1-3H,4H2;1H |

InChI Key |

JSTJLRJYULAALN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1CCl)C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(trifluoromethyl)pyridine Hydrochloride typically involves the chloromethylation of 2-(trifluoromethyl)pyridine. One common method includes the reaction of 2-(trifluoromethyl)pyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(trifluoromethyl)pyridine Hydrochloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is commonly employed.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyridine carboxylic acids or aldehydes.

Reduction: Formation of difluoromethyl or monofluoromethyl pyridine derivatives.

Scientific Research Applications

4-(Chloromethyl)-2-(trifluoromethyl)pyridine Hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as an intermediate in the preparation of fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(trifluoromethyl)pyridine Hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The compound’s reactivity and physicochemical properties are strongly influenced by the positions of its substituents. Below is a comparison with key analogs:

Key Observations:

- Electron-Withdrawing Effects: The -CF₃ group in the target compound reduces electron density on the pyridine ring, enhancing stability toward nucleophilic attacks compared to non-fluorinated analogs like 4-(chloromethyl)pyridine HCl .

- Reactivity: The chloromethyl group at the 4-position is more sterically accessible than in analogs with bulky substituents (e.g., phenyl groups in ), facilitating nucleophilic substitution reactions .

- Solubility: The hydrochloride salt form improves aqueous solubility relative to neutral analogs, which is critical for bioavailability in drug formulations .

Pharmaceutical Intermediates

- The compound’s structure is analogous to intermediates used in proton-pump inhibitors (e.g., Rabeprazole), where the chloromethyl group undergoes displacement reactions to form sulfoxide derivatives .

- Compared to 2-(chloromethyl)-3-methoxy-4-methylpyridine HCl (CAS 153259-31-5), the absence of a methoxy group in the target compound simplifies synthetic routes but may reduce selectivity in certain reactions .

Agrochemical Relevance

- Trifluoromethyl-substituted pyridines are widely used in pesticides due to their resistance to metabolic degradation. The target compound’s -CF₃ group provides similar advantages over non-fluorinated analogs like 4-(chloromethyl)pyridine HCl .

Stability and Handling Considerations

- Thermal Stability: The melting point of the target compound is expected to be higher than non-fluorinated analogs (e.g., 4-(chloromethyl)pyridine HCl) due to stronger intermolecular interactions from the -CF₃ group .

- Hydrolytic Sensitivity: The chloromethyl group is prone to hydrolysis under basic conditions, necessitating anhydrous handling—a trait shared with analogs like 2-[4-(chloromethyl)phenyl]-5-(trifluoromethyl)pyridine .

Biological Activity

4-(Chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 201.57 g/mol. The compound features a chloromethyl group and a trifluoromethyl group attached to a pyridine ring, which significantly influences its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.57 g/mol |

| IUPAC Name | This compound |

| Physical State | Solid |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications . The presence of the chloromethyl and trifluoromethyl groups enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Antiviral Activity

In addition to its antibacterial properties, this compound has been studied for its antiviral potential. Preliminary findings suggest that it may inhibit viral replication by interfering with specific viral enzymes or receptors. Further investigations are necessary to elucidate the precise mechanisms involved.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies reported IC50 values indicating significant inhibition of COX-1 and COX-2 activities, suggesting its potential as a therapeutic agent for inflammatory diseases .

The biological activity of this compound is attributed to its ability to bind selectively to various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- Receptor Modulation : It could modulate receptor activity associated with inflammation and immune response.

- Cell Membrane Interaction : The lipophilic nature of the trifluoromethyl group enhances membrane penetration, facilitating cytotoxic effects on pathogens.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of several pyridine derivatives, including this compound. Results indicated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

In Vivo Anti-inflammatory Assessment

In vivo studies involving animal models demonstrated that administration of this compound resulted in reduced paw edema in carrageenan-induced inflammation models. The observed effects were comparable to those of standard anti-inflammatory drugs like indomethacin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.